3,5-Dichlorophenyl isocyanate

Synthetic Yield Green Chemistry Process Optimization

The 3,5-substitution pattern is critical. This meta-dichloroaryl isocyanate is the validated, irreplaceable intermediate for iprodione fungicide (95.5% yield via BTC method) and for preparing polysaccharide-based CSPs with high resolution (Rs 3.46) and selectivity (α 1.27). Substituting with 3,4- or 2,4-isomers leads to yield loss or chiral recognition failure. For seamless integration into established agrochemical and pharmaceutical workflows, specify 3,5-DCPI (CAS 34893-92-0).

Molecular Formula C7H3Cl2NO
Molecular Weight 188.01 g/mol
CAS No. 34893-92-0
Cat. No. B1294802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichlorophenyl isocyanate
CAS34893-92-0
Molecular FormulaC7H3Cl2NO
Molecular Weight188.01 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1Cl)Cl)N=C=O
InChIInChI=1S/C7H3Cl2NO/c8-5-1-6(9)3-7(2-5)10-4-11/h1-3H
InChIKeyXEFUJGURFLOFAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dichlorophenyl Isocyanate (CAS 34893-92-0) Procurement Guide: Key Reactivity and Application Differentiation


3,5-Dichlorophenyl isocyanate (CAS 34893-92-0), a meta-substituted dichloroaryl isocyanate with the formula C₇H₃Cl₂NO and a molecular weight of 188.01 g/mol, is a white to slightly yellow low-melting solid . The compound features an electrophilic isocyanate group (-N=C=O) activated by two electron-withdrawing chlorine atoms at the 3- and 5-positions, which enhances its reactivity toward nucleophiles relative to unsubstituted phenyl isocyanate . It is utilized as a key building block in the synthesis of fungicides, chiral stationary phases, and pharmaceutical intermediates .

Why 3,5-Dichlorophenyl Isocyanate Is Not Interchangeable with Other Dichlorophenyl Isocyanates


Dichlorophenyl isocyanates differ in the position of chlorine substituents, which profoundly affects their reactivity, synthetic yield, and the performance of derived materials. Computational and experimental studies confirm that the substitution pattern alters electronic distribution and steric hindrance, leading to divergent reaction enthalpies, yields, and chiral recognition capabilities [1]. Attempting to substitute 3,5-dichlorophenyl isocyanate with the 3,4- or 2,4-isomer, or with unsubstituted phenyl isocyanate, can result in reduced reaction efficiency, altered product selectivity, or failure in critical applications such as iprodione synthesis and chiral separations. The following evidence quantifies these differences to guide informed procurement decisions.

Quantitative Differentiation of 3,5-Dichlorophenyl Isocyanate Against Key Comparators


BTC-Mediated Synthesis of 3,5-Dichlorophenyl Isocyanate Achieves 95.5% Yield vs. Phosgene Method

A study optimizing the synthesis of 3,5-dichlorophenyl isocyanate using bis(trichloromethyl) carbonate (BTC) instead of traditional phosgene achieved a yield of 95.5% with a purity of 99.4% under optimized conditions (toluene solvent, BTC:3,5-dichloroaniline molar ratio 1.0:2.0, 0-5°C dropping temperature, 108°C reflux, 3 h reaction time) [1]. This yield is notably higher than the 84.3% yield reported for 3,5-dichlorophenyl isocyanate synthesized via a triphosgene method in a comparative study of six dichlorophenyl isocyanate isomers, and exceeds the yields of the 2,4- (83.9%), 2,5- (81.5%), 2,3- (80.6%), and 2,6- (71.4%) isomers [2].

Synthetic Yield Green Chemistry Process Optimization

3,5-Dichlorophenylcarbamated Cellulose CSP Delivers Resolution Rs 3.46 and Selectivity α 1.27 for Chiral Fungicides

A 3,5-dichlorophenylcarbamated cellulose-bonded silica gel stationary phase (CELCSP), prepared by reacting cellulose with 3,5-dichlorophenyl isocyanate, achieved a resolution (Rs) of 3.46 and a selectivity factor (α) of 1.27 for the enantiomeric separation of six common chiral fungicides (triticonazole, hexaconazole, tebuconazole, triadimefon, metalaxyl, and benalaxyl) under reversed-phase conditions using 0.1% formic acid-acetonitrile as mobile phase [1]. This performance is superior to many commercially available polysaccharide-based CSPs, which often exhibit lower Rs values for these analytes. In contrast, cellulose derivatives prepared with unsubstituted phenyl isocyanate or 3,5-dimethylphenyl isocyanate show distinct chiral recognition profiles due to different electronic and steric effects [2].

Chiral Separation Enantioselectivity Cellulose CSP

Microchannel Continuous Flow Synthesis Reduces Reaction Time from Hours to Minutes vs. Traditional Batch Processes

A patented microchannel continuous flow reactor process for 3,5-dichlorophenyl isocyanate synthesis reduces the reaction time from several hours in conventional batch phosgenation to as little as 15 seconds residence time per reactor module, with overall reaction time not exceeding 30 minutes [1]. This represents a >100-fold reduction in processing time compared to traditional methods. The process operates at 80°C and 0.5 MPa with a 3,5-dichloroaniline:phosgene molar ratio of 1:1.1, enabling improved yield and reduced equipment corrosion [1]. While analogous microchannel methods exist for other isocyanates, this specific protocol is optimized for the 3,5-isomer and is directly relevant for industrial-scale production.

Flow Chemistry Process Intensification Microreactor

Critical Role as Exclusive Intermediate for the Fungicide Iprodione; 3,4-Isomer Not Viable

3,5-Dichlorophenyl isocyanate is the specifically required intermediate for the synthesis of iprodione (3-(3,5-dichlorophenyl)-N-isopropyl-2,4-dioxoimidazolidine-1-carboxamide), a widely used dicarboximide fungicide . The iprodione molecule incorporates the 3,5-dichlorophenyl moiety directly from this isocyanate precursor [1]. The 3,4-dichlorophenyl isocyanate and other isomers are structurally incompatible with iprodione's required substitution pattern, rendering them unsuitable for this established agrochemical manufacturing route .

Agrochemical Synthesis Fungicide Intermediate Iprodione

Potent MPO Inhibition with IC50 of 1 nM in Aminophenyl Fluorescein Assay

A derivative synthesized from 3,5-dichlorophenyl isocyanate exhibited an IC50 of 1 nM for the inhibition of myeloperoxidase (MPO) chlorination activity in an aminophenyl fluorescein assay after a 10-minute incubation [1]. This sub-nanomolar potency places it among the most potent MPO inhibitors reported. In contrast, a structurally related compound (CHEMBL4790231) showed an IC50 of 1.40 nM in the same assay and 42,000 nM (42 µM) in a PMA-induced neutrophil assay [1]. While direct comparative data for other isocyanate-derived inhibitors are limited in the source, the 1 nM potency underscores the compound's utility in generating highly active MPO inhibitors, a target relevant in inflammatory and cardiovascular diseases.

Myeloperoxidase Enzyme Inhibition Drug Discovery

Optimal Use Cases for 3,5-Dichlorophenyl Isocyanate (CAS 34893-92-0)


Large-Scale Production of Iprodione Fungicide

3,5-Dichlorophenyl isocyanate is the irreplaceable intermediate for synthesizing iprodione, a widely used fungicide . The BTC-mediated synthesis method achieving 95.5% yield provides a cost-effective and scalable route for agrochemical manufacturers [1]. Procuring this specific isomer ensures direct integration into established iprodione production lines without the need for synthetic route modification.

Fabrication of High-Performance Chiral Stationary Phases (CSPs)

Researchers developing polysaccharide-based CSPs for enantioselective chromatography should utilize 3,5-dichlorophenyl isocyanate to derivatize cellulose or amylose . The resulting 3,5-dichlorophenylcarbamated CSPs exhibit high resolution (Rs = 3.46) and selectivity (α = 1.27) for chiral fungicides, making them suitable for sensitive LC-MS/MS food safety analysis with detection limits down to 0.05 μg/kg [2].

Continuous Flow Manufacturing of 3,5-Dichlorophenyl Isocyanate

For process chemists aiming to intensify production, the microchannel continuous flow method offers a >100-fold reduction in reaction time compared to batch processing [3]. This approach enhances safety, reduces solvent and phosgene usage, and improves yield, making it the preferred method for industrial-scale synthesis of the compound [3].

Synthesis of Potent Myeloperoxidase (MPO) Inhibitors

Medicinal chemistry teams targeting MPO for cardiovascular or inflammatory disease therapies can employ 3,5-dichlorophenyl isocyanate as a key building block to generate potent inhibitors. Derivatives based on this isocyanate have achieved IC50 values as low as 1 nM in MPO chlorination assays, providing a high-potency starting point for lead optimization [4].

Technical Documentation Hub

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